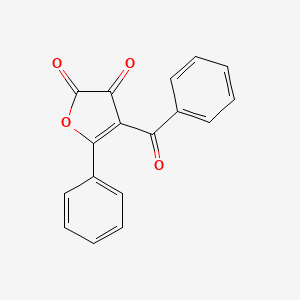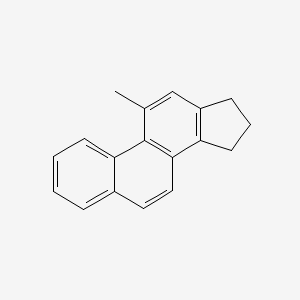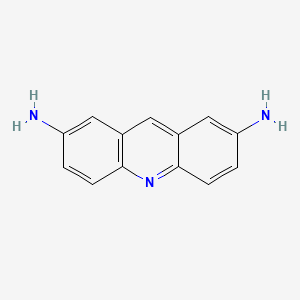
2,7-Acridinediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Acridinediamine is an organic compound with the molecular formula C_15H_15N_3. It is a derivative of acridine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine. Its structure consists of an acridine core with amino groups at the 2 and 7 positions, making it a diamine derivative.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,7-Acridinediamine can be synthesized through several methods. One common approach involves the nitration of acridine to form 2,7-dinitroacridine, followed by reduction to yield 2,7-diaminoacridine. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Safety measures are crucial due to the hazardous nature of the reagents involved.
Analyse Des Réactions Chimiques
Types of Reactions: 2,7-Acridinediamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Further reduction can lead to the formation of tetrahydroacridine derivatives.
Substitution: The amino groups can participate in substitution reactions, such as acylation and alkylation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Tetrahydroacridine derivatives.
Substitution: N-acyl or N-alkyl acridinediamine derivatives.
Applications De Recherche Scientifique
2,7-Acridinediamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Acts as a fluorescent dye for staining nucleic acids in cell biology.
Medicine: Investigated for its potential use in anticancer and antimicrobial therapies.
Industry: Utilized in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2,7-acridinediamine involves its ability to intercalate into DNA. This intercalation disrupts DNA synthesis and replication, leading to mutations and inhibition of cell proliferation. The compound targets the DNA double helix, inserting itself between base pairs and causing structural distortions that impede the function of DNA polymerases.
Comparaison Avec Des Composés Similaires
Proflavine: Another acridine derivative with similar DNA intercalating properties.
Acridine Orange: A nucleic acid-selective fluorescent dye.
Acriflavine: Used as an antiseptic and also intercalates into DNA.
Uniqueness: 2,7-Acridinediamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual amino groups at the 2 and 7 positions allow for versatile chemical modifications and enhance its ability to interact with biological macromolecules.
Propriétés
Numéro CAS |
23043-63-2 |
|---|---|
Formule moléculaire |
C13H11N3 |
Poids moléculaire |
209.25 g/mol |
Nom IUPAC |
acridine-2,7-diamine |
InChI |
InChI=1S/C13H11N3/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)16-12/h1-7H,14-15H2 |
Clé InChI |
OYZJQXIQTJRRCG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1N)C=C3C=C(C=CC3=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


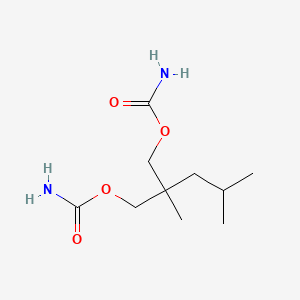
![Methanaminium, N-[[(chlorosulfinyl)oxy]methylene]-N-methyl-, chloride](/img/structure/B14699971.png)

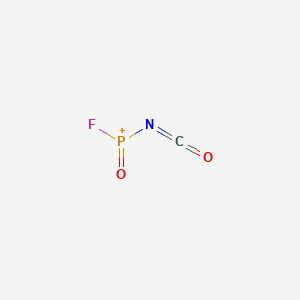
![N-Methyl-N-[2-(3,4,6,7-tetramethoxyphenanthren-1-YL)ethyl]acetamide](/img/structure/B14699989.png)

![N-benzyl-N-[(Z)-benzylideneamino]-1-phenylmethanamine](/img/structure/B14700003.png)

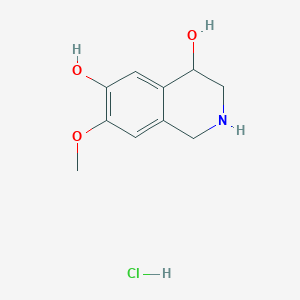
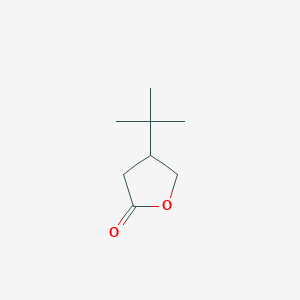
![1,1,3,3-Tetrakis[furan-2-yl(hydroxy)methyl]thiourea](/img/structure/B14700031.png)

